molecular formula C8H10BrN B170808 (4-Bromo-3-methylphenyl)methanamine CAS No. 149104-92-7

(4-Bromo-3-methylphenyl)methanamine

Cat. No.: B170808
CAS No.: 149104-92-7
M. Wt: 200.08 g/mol
InChI Key: NUWRMNDFKGVDBT-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for (4-Bromo-3-methylphenyl)methanamine involves the use of p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route. This method is noted for its high yield and the compound is characterized using spectroscopic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized using standard organic synthesis techniques involving bromination and amination reactions.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like butyllithium.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Bromine-Lithium Exchange Reaction: This reaction involves the use of butyllithium to form 2,3-dihydro-1H-isoindole-1-thiones.

    Polyphosphoric Acid Condensation: Used in the synthesis of related compounds.

Major Products Formed:

    2,3-Dihydro-1H-isoindole-1-thiones: Formed through bromine-lithium exchange reactions.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methanamine has several applications in scientific research, including:

    Chemical Synthesis: Used in the synthesis of complex organic molecules.

    Antibacterial Research: Structurally related bromophenols have demonstrated antibacterial properties.

    Pharmaceuticals: Involved in the stereoselective synthesis of drugs like Terbinafine, an antifungal agent.

    Antimicrobial Activities: Derivatives have shown promising results against pathogenic strains.

Mechanism of Action

its derivatives and related compounds often interact with molecular targets through various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

  • **(4-Bromo-3-methoxyphenyl)methanamine
  • **(2-Bromophenyl)methanamine

Comparison: (4-Bromo-3-methylphenyl)methanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in synthesis compared to other bromophenylmethanamines.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRMNDFKGVDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617725
Record name 1-(4-Bromo-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-92-7
Record name 1-(4-Bromo-3-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

LiAlH4 (0.68 g) in diethyl ether (30 mL) was treated with 4-bromo-3-methylbenzonitrile (15 mmol) and refluxed for 2 hours. The mixture was cooled to 0° C. and treated in succession with water (0.7 mL), 20% NaOH (0.5 mL), and water (2.5 mL). The mixture was filtered through a celite pad and the filter cake was washed several times with diethyl ether. The filtrate was dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure to provide the title compound. MS (ESI+) m/z 194 (M+H)+; MS (ESI−) m/z 192 (M−H)−; 1H NMR (DMSO, 300 MHz) δ 3.97 (s, 2H), 7.30 (m, 1H), 7.46 (m, 2H).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mmol
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reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Name
Quantity
0.7 mL
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reactant
Reaction Step Two
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Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-methyl-benzonitrile (commercially available) (15 g) in diethyl ether (150 ml) under an argon atmosphere was added a solution of lithium aluminum hydride in diethyl ether (1M) (150 ml) at ambient temperature. The reaction mixture was stirred at 40° C. for 2 hours. Then the reaction mixture was cooled to 0° C. and quenched by successive addition of water (10.5 ml), aqueous sodium hydroxide (20% w/v) (7.5 ml) and water (37.5 ml). The phases were separated. The organic phase was filtered through a plug of silica gel and the filtrate concentrated to give 4-bromo-3-methyl-benzylamine (15.11 g) as a yellow oil. 1H-NMR (400 MHz, CDCl3): 7.47 (d, 1H), 7.19 (s, 1H), 6.98 (d, 1H), 3.80 (s, 2H), 2.39 (s, 3H) ppm.
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150 mL
Type
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150 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

Borane in THF (25.5 ml) was added dropwise, at 0° C., under nitrogen to a solution of 4-bromo-3-methylbenzonitrile (1.0 g) in THF (dry, 20 ml). The solution was left at 0° C. for 30 min and then stirred at room temperature overnight. Methanol was added carefully to quench the reaction. Hydrochloric acid (2N, 20 ml) was added and the solution stirred at room temperature for 4 h. Further 2N hydrochloric acid (20 ml) was added and the mixture heated to reflux for several hours. Sodium bicarbonate was added to the cooled mixture till basic and extracted with dichloromethane (4×50 ml), dried and slowly evaporated to give an orange/yellow oil. This was then applied in methanol to a flash column of silica gel which was eluted with hexane: ethyl acetate (1:1)→ethyl acetate:methanol:0.88 ammonia (790:200:10) to give the title compound as a yellow/orange oil (364 mg).
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Type
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25.5 mL
Type
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Reaction Step Two
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Quantity
20 mL
Type
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20 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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